molecular formula C26H19NO6 B11571584 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571584
M. Wt: 441.4 g/mol
InChI Key: PJIJHBVTKCTXOK-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole core . This method involves the use of palladium catalysts and specific ligands to facilitate the coupling of aryl halides with amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells.

    Materials Science: Due to its unique structure, the compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with cellular targets. For example, in cancer cells, it can cause cell cycle arrest and induce apoptosis by modulating microtubule assembly . The compound’s structure allows it to bind to tubulin, a key protein in microtubule formation, thereby disrupting cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C26H19NO6

Molecular Weight

441.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19NO6/c1-14-2-8-19-18(10-14)24(29)22-23(16-4-6-17(28)7-5-16)27(26(30)25(22)33-19)12-15-3-9-20-21(11-15)32-13-31-20/h2-11,23,28H,12-13H2,1H3

InChI Key

PJIJHBVTKCTXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)O

Origin of Product

United States

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